(2R,3S) 3-Benzyloxy-2-benzyloxymethyl-3,6-dihydro-2H-pyran
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Overview
Description
(2R,3S) 3-Benzyloxy-2-benzyloxymethyl-3,6-dihydro-2H-pyran is a chiral compound featuring a pyran ring substituted with benzyloxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2R,3S) 3-Benzyloxy-2-benzyloxymethyl-3,6-dihydro-2H-pyran typically involves the following steps:
Starting Materials: The synthesis begins with a suitable glycal, which is a sugar derivative with a double bond.
Protection of Hydroxyl Groups: The hydroxyl groups are protected using benzyl groups to prevent unwanted reactions.
Formation of the Pyran Ring: The protected glycal undergoes a cyclization reaction to form the pyran ring. This step often involves the use of Lewis acids or other catalysts to facilitate the ring closure.
Final Deprotection: The benzyl protecting groups are removed under hydrogenation conditions to yield the final product.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the pyran ring or the benzyloxy groups, leading to the formation of dihydropyran derivatives or benzyl alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium hydride (NaH) can be employed under basic conditions.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Benzyl alcohol derivatives.
Substitution: Various substituted pyran derivatives depending on the nucleophile used.
Scientific Research Applications
(2R,3S) 3-Benzyloxy-2-benzyloxymethyl-3,6-dihydro-2H-pyran has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and natural product analogs.
Biology: The compound can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It can be used in the production of fine chemicals and as a building block in the synthesis of polymers and other materials.
Mechanism of Action
The mechanism of action of (2R,3S) 3-Benzyloxy-2-benzyloxymethyl-3,6-dihydro-2H-pyran depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The benzyloxy groups can participate in hydrogen bonding or hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
(2R,3R) 3-Benzyloxy-2-benzyloxymethyl-3,6-dihydro-2H-pyran: A diastereomer with different stereochemistry.
(2S,3S) 3-Benzyloxy-2-benzyloxymethyl-3,6-dihydro-2H-pyran: Another diastereomer with opposite stereochemistry.
2,3-Dihydro-2H-pyran: A simpler analog without the benzyloxy groups.
Uniqueness: (2R,3S) 3-Benzyloxy-2-benzyloxymethyl-3,6-dihydro-2H-pyran is unique due to its specific stereochemistry and the presence of benzyloxy groups, which confer distinct chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of stereochemically complex molecules.
Properties
IUPAC Name |
(2R,3S)-3-phenylmethoxy-2-(phenylmethoxymethyl)-3,6-dihydro-2H-pyran |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O3/c1-3-8-17(9-4-1)14-21-16-20-19(12-7-13-22-20)23-15-18-10-5-2-6-11-18/h1-12,19-20H,13-16H2/t19-,20+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKMXQLNJHWXPDU-VQTJNVASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CC(C(O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C=C[C@@H]([C@H](O1)COCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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